molecular formula C9H12N2OS B7788676 5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one

5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B7788676
M. Wt: 196.27 g/mol
InChI Key: WDDNVEDCRLVUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylmethyl group, a methyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step organic reactionsThe thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various thioether derivatives .

Scientific Research Applications

5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyrimidine ring can interact with nucleic acids or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different core structures.

    Thiol-containing pyrimidines: Compounds with thiol groups attached to pyrimidine rings but different substituents.

Uniqueness

5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, while the thiol group provides a site for covalent interactions with biomolecules .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5-(cyclopropylmethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-7(4-6-2-3-6)8(12)11-9(13)10-5/h6H,2-4H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDNVEDCRLVUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.